Clenbuterol hydrochloride possesses the empirical formula C₁₂H₁₈Cl₂N₂O·HCl, corresponding to a molecular weight of 313.65 g/mol. The free base form (clenbuterol) has the formula C₁₂H₁₈Cl₂N₂O and a molecular weight of 277.19 g/mol [1] [7]. The hydrochloride salt enhances stability and solubility, facilitating pharmaceutical formulation. The compound is a racemic mixture, meaning it contains equal parts of (R)- and (S)-enantiomers, though stereospecific activity resides primarily in the (R)-enantiomer at β₂-adrenergic receptors [1].
Table 1: Core Chemical Identifiers of Clenbuterol Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 21898-19-1 |
| IUPAC Name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride |
| Molecular Formula | C₁₂H₁₈Cl₂N₂O·HCl |
| Molecular Weight | 313.65 g/mol |
| Salt Form | Hydrochloride |
| Chiral Status | Racemic mixture |
Clenbuterol hydrochloride exhibits polymorphism, with multiple solid-state forms characterized. A significant hemihydrate phase (C₁₂H₁₈Cl₂N₂O·0.5H₂O) was identified via single-crystal X-ray diffraction, revealing distinct hydrogen-bonding patterns critical to its stability. The crystal structure forms a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.73 Å, b = 7.29 Å, c = 18.41 Å, and β = 101.2° [3]. Spectroscopic analyses include:
Clenbuterol belongs to the phenylethanolamine class of β₂-agonists. Key analogues include:
Table 2: Structural Analogues of Clenbuterol Hydrochloride
| Compound | Key Structural Difference | Primary Use Context |
|---|---|---|
| Mabuterol | −Cl → −CF₃ | Veterinary bronchodilation |
| Cimaterol | −C(CH₃)₃ → −NHCH₃ | Livestock repartitioning |
| Salbutamol | −NH₂ → −CH₂OH | Human asthma treatment |
Clenbuterol was patented in 1967 and entered veterinary medical use in 1977 as a bronchodilator under trade names like Ventipulmin and Spiropent [1]. Its primary indications included:
Although never FDA-approved for humans, clenbuterol saw off-label use internationally for asthma and COPD. Its transition to human research contexts was driven by:
The World Anti-Doping Agency (WADA) classifies clenbuterol under S1.2 ("Other Anabolic Agents") on its Prohibited List, effective year-round [2] [6]. This classification stems from:
Table 3: Global Regulatory Status of Clenbuterol Hydrochloride
| Region/Context | Status | Key Regulatory Body |
|---|---|---|
| Human Pharmaceuticals (US) | Not approved | FDA |
| Veterinary Use (US/EU) | Approved (horses only) | FDA, EMA |
| Livestock Production | Banned (US/EU/China) | FDA, EFSA, Ministry of Agriculture (China) |
| Sports | Prohibited (S1.2 Anabolic Agent) | WADA |
Global regulations necessitate sensitive detection methods:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: